5-Fluoro-4-iodoindolin-2-one
Overview
Description
5-Fluoro-4-iodoindolin-2-one: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-4-iodoindolin-2-one typically involves multiple steps:
Starting Material: The synthesis begins with 2,4-difluoronitrobenzene.
Reaction with Dimethyl Malonate: This step produces 4-fluoro-2-(methyl malonate) nitrobenzene.
Reduction and Cyclization: The intermediate undergoes reduction and cyclization using iron powder or palladium/carbon to yield 5-fluoroindole-2-one.
Iodination: The final step involves iodination of 5-fluoroindole-2-one to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-iodoindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different indole derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products:
Substitution Products: Various substituted indoles depending on the substituent introduced.
Oxidation Products: Indole oxides.
Reduction Products: Reduced indole derivatives
Scientific Research Applications
Chemistry: 5-Fluoro-4-iodoindolin-2-one is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has potential applications in drug discovery and development. Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used to synthesize novel pharmaceuticals with enhanced efficacy and reduced side effects .
Industry: In the material science industry, this compound can be used to develop new materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodoindolin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .
Comparison with Similar Compounds
- 5-Fluoroindole-2-one
- 4-Iodoindole-2-one
- 5-Fluoro-3-phenylindole-2-one
Comparison: 5-Fluoro-4-iodoindolin-2-one is unique due to the simultaneous presence of both fluorine and iodine atoms in the indole ring. This dual substitution can significantly alter the compound’s chemical and biological properties compared to similar compounds with only one halogen atom. For example, the presence of both halogens can enhance the compound’s reactivity and binding affinity in biological systems .
Properties
IUPAC Name |
5-fluoro-4-iodo-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FINO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMJIZRSNGTEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2I)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430836 | |
Record name | 5-fluoro-4-iodoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
275386-75-9 | |
Record name | 5-fluoro-4-iodoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.